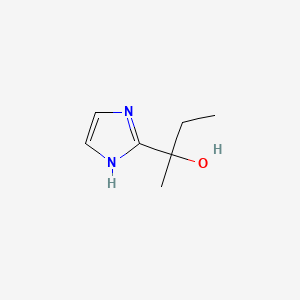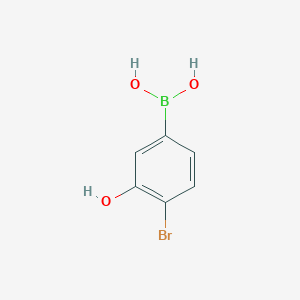
4-Bromo-3-hydroxyphenylboronic acid
Overview
Description
4-Bromo-3-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H6BBrO3 . It is used as a reagent in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bonds in the presence of a Pd catalyst .
Synthesis Analysis
The synthesis of boronic esters, such as 4-Bromo-3-hydroxyphenylboronic acid, involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular weight of 4-Bromo-3-hydroxyphenylboronic acid is 216.825 . Its exact mass is 215.959335 . The compound has a density of 1.8±0.1 g/cm3 .Chemical Reactions Analysis
4-Bromo-3-hydroxyphenylboronic acid is used in various chemical reactions. For instance, it is used in Suzuki-Miyaura coupling reactions with aryl halides . It is also involved in the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
4-Bromo-3-hydroxyphenylboronic acid has a boiling point of 360.5±52.0 °C at 760 mmHg . Its flash point is 171.8±30.7 °C . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an index of refraction of 1.645 .Scientific Research Applications
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including “4-Bromo-3-hydroxyphenylboronic acid”, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
-
Biomedical Applications
- Field : Biomedicine
- Application Summary : Phenylboronic acid, a derivative of boronic acid, has been conjugated with chitosan to create a compound with potential for various biomedical applications .
- Methods of Application : The conjugation of phenylboronic acid with chitosan has shown to exhibit a plethora of properties that can be exploited for a variety of applications .
- Results or Outcomes : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes . They also function as a diagnostic agent . Other uses of these conjugates have been in wound healing and tumor targeting .
-
Synthetic Chemistry
- Field : Synthetic Chemistry
- Application Summary : Boronic acids are used in synthetic chemistry . They are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Methods of Application : Boronic acids are used in Suzuki-Miyaura coupling reactions with aryl halides for the formation of C-C bond in the presence of Pd catalyst .
- Results or Outcomes : The use of boronic acids in synthetic chemistry has led to the development of a diverse range of sensing systems .
-
Organic Reactions
- Field : Organic Chemistry
- Application Summary : 3-Bromophenylboronic acid, a compound similar to “4-Bromo-3-hydroxyphenylboronic acid”, is used in a variety of organic reactions .
- Methods of Application : These include oxidative cross coupling, gold salt catalyzed homocoupling, 1,4-Addition reactions with α,β-unsaturated ketones, and enantioselective addition reactions .
- Results or Outcomes : These reactions have been used for the synthesis of anthranilamide-protected arylboronic acids .
-
Synthesis of Liquid Crystalline Compounds
- Field : Material Science
- Application Summary : 3-Fluorophenylboronic acid, another boronic acid, has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application : This is achieved by palladium-catalyzed cross-couplings .
- Results or Outcomes : The resulting compounds have potential applications in the field of liquid crystal displays .
-
Therapeutic Applications
- Field : Medicinal Chemistry
- Application Summary : Boronic acids have therapeutic applications . They are used in the development of therapeutics .
- Methods of Application : Boronic acids are used in the development of therapeutics through various chemical reactions .
- Results or Outcomes : Boronic acids have been used in the development of therapeutics for various diseases .
-
Cross-Coupling Reactions
- Field : Organic Chemistry
- Application Summary : Borinic acids, including “4-Bromo-3-hydroxyphenylboronic acid”, are used in cross-coupling reactions . They are used in catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods of Application : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results or Outcomes : These reactions have been used for the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
-
Self-Healing Polymers and Hydrogels
- Field : Material Science
- Application Summary : Boronic acid forms a boronate ester bond with 1,2- or 1,3-diols in an aqueous solution and a boronic ester bond with 1,2- or 1,3-diols in its bulk form or an organic solvent . This property is used in the creation of self-healing polymers and hydrogels .
- Methods of Application : The formation of boronate ester bonds allows the polymers and hydrogels to self-heal .
- Results or Outcomes : The self-healing property of these materials has potential applications in various fields .
Safety And Hazards
Future Directions
The future directions of 4-Bromo-3-hydroxyphenylboronic acid involve its potential use in various chemical reactions and synthesis processes. For instance, it can be used in the synthesis of boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia . It can also be used in the synthesis of other boronic acids and their derivatives .
properties
IUPAC Name |
(4-bromo-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZSBTMJFVLOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxyphenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate](/img/structure/B1446164.png)
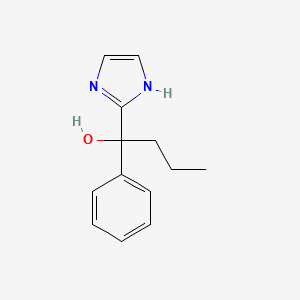
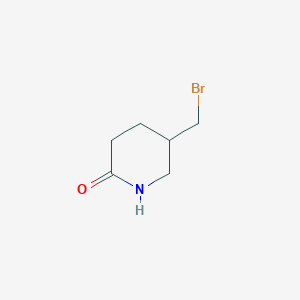
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
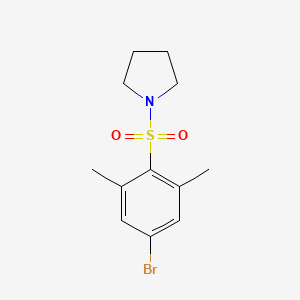
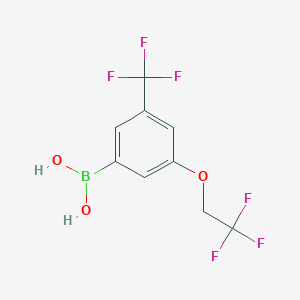
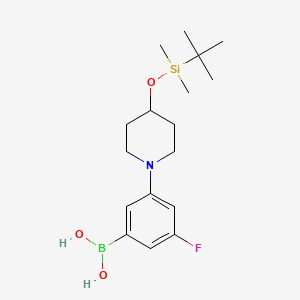
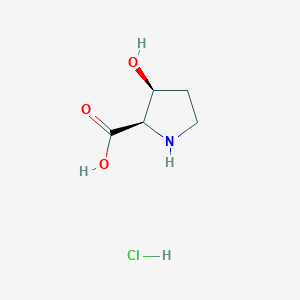
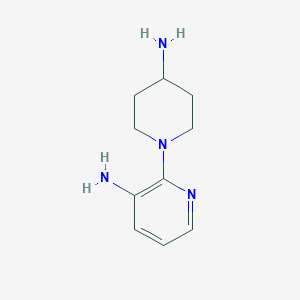
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
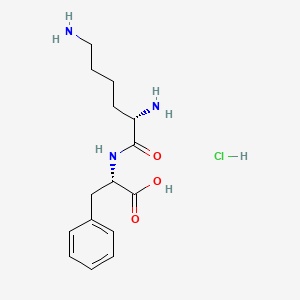
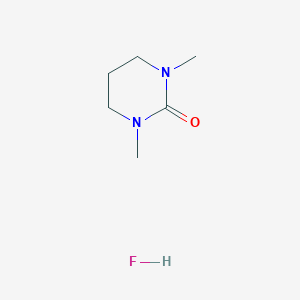
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
